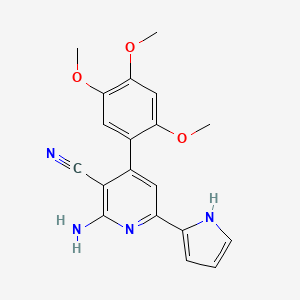
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile, also known as TPN-22, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPN-22 is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to possess other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to have antiviral activity against certain viruses, including influenza A.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile is that it can be synthesized in high yields and purity, making it a viable candidate for further research. Additionally, studies have shown that this compound has low toxicity, suggesting that it may be well-tolerated in vivo. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regards to 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, studies could be conducted to investigate the potential anti-inflammatory and antiviral properties of this compound, which could have important therapeutic implications. Overall, this compound is a promising compound that warrants further investigation in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile involves several steps, including the condensation of 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 2-amino-2-pyrrolidone to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-amino-6-(1H-pyrrol-2-yl)-4-(2,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-24-16-9-18(26-3)17(25-2)8-12(16)11-7-15(14-5-4-6-22-14)23-19(21)13(11)10-20/h4-9,22H,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWQVJTNYXIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=NC(=C2C#N)N)C3=CC=CN3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
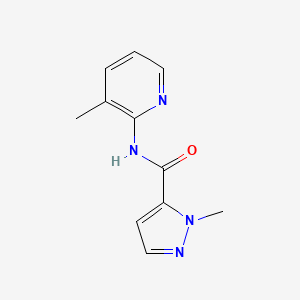
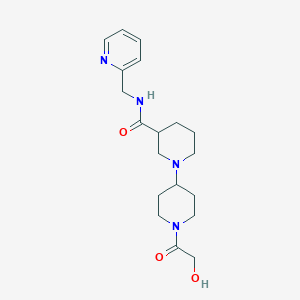
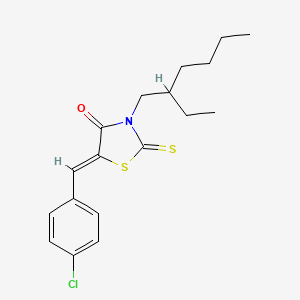

![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
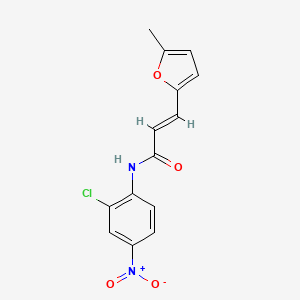
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)